![molecular formula C12H14O8 B14327693 2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone CAS No. 108539-38-4](/img/structure/B14327693.png)
2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone is a complex organic compound characterized by its unique structure, which includes two dioxane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone typically involves the reaction of neopentyl glycol with boronic acid esters. The reaction is carried out under controlled conditions, often using palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of advanced catalysts and reaction conditions ensures the production of high-purity 2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone .
Chemical Reactions Analysis
Types of Reactions
2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Bis(pinacolato)diboron
- Bis(catecholato)diboron
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone is unique due to its specific structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for various specialized applications, setting it apart from similar compounds .
Properties
CAS No. |
108539-38-4 |
|---|---|
Molecular Formula |
C12H14O8 |
Molecular Weight |
286.23 g/mol |
IUPAC Name |
5-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C12H14O8/c1-11(2)17-7(13)5(8(14)18-11)6-9(15)19-12(3,4)20-10(6)16/h5-6H,1-4H3 |
InChI Key |
LFEIMZNJQYYIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C2C(=O)OC(OC2=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
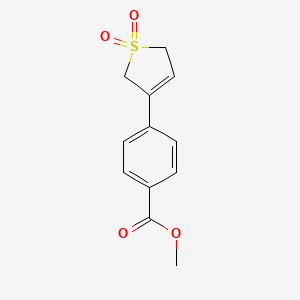
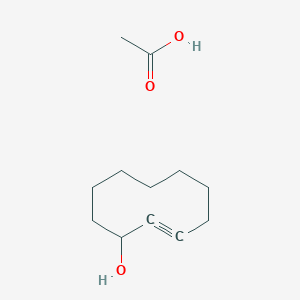
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
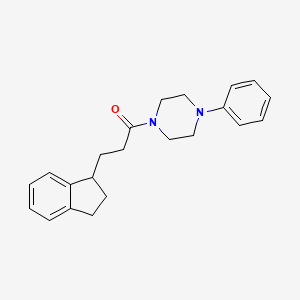
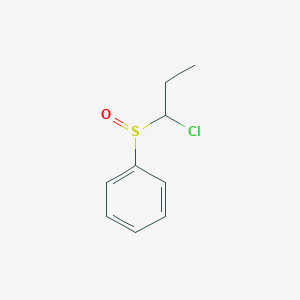
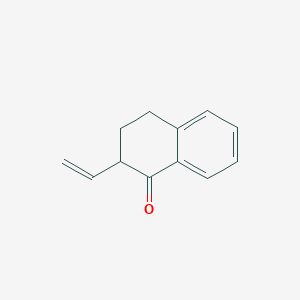
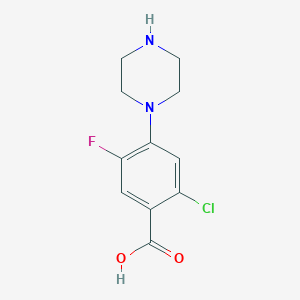
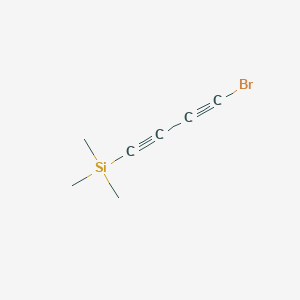
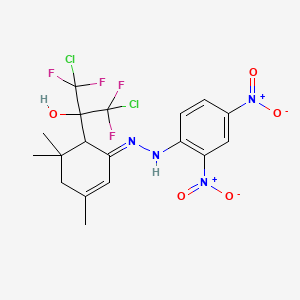
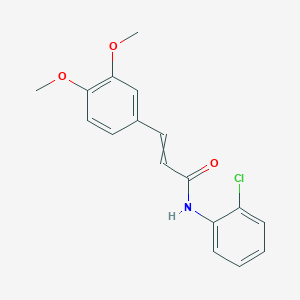
![[3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14327662.png)
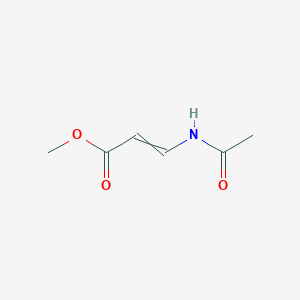
![Diethyl [2-(acetyloxy)ethyl]propanedioate](/img/structure/B14327675.png)
